6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyridine, which is a basic heterocyclic organic compound. This compound features an amino group and a nitrile group positioned on the pyridine ring, contributing to its unique chemical properties. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in aqueous environments, making it suitable for various chemical and biological applications.
There is no documented research on the mechanism of action of APCN-HCl2. Without established biological applications, a mechanism of action is not currently applicable.
As with any research chemical, it is essential to handle APCN-HCl2 with proper safety precautions. Specific hazard information is not available, but general safety considerations for handling organic compounds should be followed, including:
The presence of the nitrile (C≡N) and amine (NH2) functional groups makes this molecule a potential building block for more complex organic molecules. Researchers might utilize it in the synthesis of pharmaceuticals or other functional materials [, ].
The pyridine and amine groups can potentially bind to metal ions. This characteristic could be of interest for researchers designing new catalysts or coordination complexes for various applications in organic chemistry or material science.
The aromatic ring structure and the presence of charged groups (due to the dihydrochloride salt) might lead to interesting biological properties. Researchers could explore its potential interactions with enzymes or receptors, although there's currently limited information on this specific aspect [].
These reactions allow for the synthesis of a wide range of derivatives that can serve as intermediates in pharmaceutical and chemical manufacturing.
The biological activity of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is notable due to its potential interactions with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating biochemical pathways. Additionally, the nitrile group may participate in various
The synthesis of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves:
In industrial settings, continuous flow synthesis may be employed for scalability and efficiency, allowing for higher yields and better control over reaction conditions .
This compound is utilized in various scientific research applications:
The interaction studies of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride focus on its ability to bind to specific molecular targets. Its amino group facilitates interactions with metal ions or enzymes, thereby modulating their activity. This interaction can lead to significant changes in biochemical pathways within cells, making it a valuable compound for research into enzyme mechanisms and receptor binding studies.
Several compounds are similar to 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride, each possessing unique properties due to variations in their structure:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | C7H9Cl2N3 | Different substitution pattern on the pyridine ring |
| 4-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | C7H9Cl2N3 | Varies in the position of the amino group on the pyridine ring |
| 6-(Aminomethyl)nicotinonitrile hydrochloride | C7H7N3·HCl | Contains a different nitrogenous base structure |
The uniqueness of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties that are particularly valuable in synthetic applications and research studies.
The synthesis of 6-(aminomethyl)pyridine-3-carbonitrile dihydrochloride involves multiple strategic approaches utilizing pyridine derivatives as starting materials. The most prevalent synthetic pathways can be categorized into direct functionalization routes and multi-step sequential transformations.
Direct Cyanation Approaches
The primary synthetic route involves the direct introduction of cyano functionality onto substituted pyridine rings. Research has demonstrated that pyridine-3-carbonitrile derivatives can be efficiently prepared through nucleophilic substitution reactions using halogenated pyridine precursors [1]. The methodology employs dihydropyridine intermediates that undergo subsequent cyanation with cyano electrophiles under controlled conditions [1]. This approach provides excellent regioselectivity when utilizing 2-substituted pyridines, where electronic and steric factors determine the outcome of the reaction [1].
Condensation-Based Methodologies
Alternative synthetic routes utilize condensation reactions between propanedinitrile and various carbonyl compounds. The condensation of propanedinitrile with enals or enones in methanol-sodium methoxide systems provides efficient one-step routes to substituted pyridine-3-carbonitriles [2]. This methodology has been extended to include alkyl-substituted enones, demonstrating broad substrate scope and reliable yields [2]. The reaction proceeds through intermediate formation followed by cyclization and aromatization steps [2].
Multi-Component Synthesis Strategies
Advanced synthetic approaches employ multi-component reactions that construct the pyridine ring while simultaneously introducing the carbonitrile functionality. These methods utilize nanomagnetic catalysts under reflux conditions, proceeding through cooperative vinylogous anomeric based oxidation mechanisms [3]. The four-component reaction systems demonstrate excellent efficiency and provide access to various substituted pyridine-3-carbonitrile derivatives [3].
Table 1: Primary Synthetic Routes and Conditions
| Route | Starting Material | Key Reagents | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Direct Cyanation | 2-Substituted Pyridines | Cyano Electrophiles | 40-45°C | 94-100% | [1] |
| Condensation | Propanedinitrile/Enones | Sodium Methoxide/Methanol | Reflux | 60-85% | [2] |
| Multi-Component | Aromatic Aldehydes | Nanomagnetic Catalyst | Reflux | 70-90% | [3] |
| Oxidative Coupling | Heteroaryl Aldehydes | Ammonium Acetate/Oxidant | Ambient | 65-88% | [4] |
Aminomethylation Strategies
The introduction of aminomethyl functionality at the 6-position requires specialized synthetic approaches. One established method involves the reaction of 2-substituted pyridine derivatives with nitroalkanes in the presence of base to form nitromethylpyridine intermediates, followed by catalytic hydrogenation in acidic conditions [5]. This two-step process effectively converts halogenated pyridines to aminomethyl derivatives while preserving the carbonitrile functionality [5].
Research has shown that the hydrogenation step requires careful optimization to prevent dehalogenation of the pyridine ring [5]. The use of specific catalyst systems and acidic conditions enables selective reduction of the nitro group while maintaining other functional groups intact [5]. This methodology demonstrates particular utility for halogen-substituted nitromethylpyridine derivatives that are challenging to reduce using conventional methods [5].
Reductive Approaches
Alternative aminomethylation strategies employ reduction of pyridine-3-carbonitrile precursors containing appropriate leaving groups. The reduction of cyano groups to aminomethyl functionality can be achieved using rhodium oxide catalysts under mild hydrogenation conditions [6]. This methodology demonstrates excellent functional group tolerance and proceeds efficiently at moderate pressures and temperatures [6].
The rhodium oxide-catalyzed hydrogenation shows superior performance compared to traditional catalysts, requiring lower catalyst loadings and milder reaction conditions [6]. The method tolerates various substitution patterns on the pyridine ring and provides access to aminomethyl derivatives with excellent yields and selectivity [6].
The mechanistic pathways for cyano group introduction in pyridine derivatives involve complex multi-step processes that depend on the specific synthetic approach employed. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Electrophilic Cyanation Mechanisms
The direct cyanation of pyridines proceeds through initial formation of dihydropyridine intermediates that serve as nucleophilic species [1]. The mechanism involves reduction of the pyridine ring to generate electron-rich dihydropyridine species that readily undergo nucleophilic attack on cyano electrophiles [1]. The reaction demonstrates high regioselectivity due to the preferential formation of specific dihydropyridine tautomers [1].
Mechanistic studies reveal that the low reduction potential of cyano electrophiles is essential for successful cyanation reactions [1]. The effective transfer of the nitrile group requires careful selection of electrophilic cyanating agents that can undergo single-electron transfer processes with the dihydropyridine intermediates [1]. Control experiments and theoretical calculations confirm that electronic and steric factors play decisive roles in determining regioselectivity patterns [1].
Condensation Reaction Mechanisms
The formation of pyridine-3-carbonitriles through condensation reactions involves multi-step mechanistic pathways that include nucleophilic addition, cyclization, and aromatization sequences [2] [7]. The initial step involves nucleophilic attack of propanedinitrile on carbonyl compounds under basic conditions [7]. This generates α-cyano carbanions that subsequently undergo cyclization reactions to form dihydropyridine intermediates [7].
The mechanistic pathway continues with dehydration and aromatization steps that establish the pyridine ring system [7]. Research demonstrates that the reaction proceeds through well-defined intermediates that can be isolated and characterized under appropriate conditions [7]. The cooperative vinylogous anomeric based oxidation mechanism provides the driving force for the final aromatization step [3].
Table 2: Mechanistic Pathways and Key Intermediates
| Mechanism Type | Initial Step | Key Intermediate | Rate-Determining Step | Selectivity Factor |
|---|---|---|---|---|
| Electrophilic Cyanation | Pyridine Reduction | Dihydropyridine | Nucleophilic Attack | Electronic Effects |
| Condensation | Nucleophilic Addition | α-Cyano Carbanion | Cyclization | Steric Hindrance |
| Oxidative Coupling | Aldehyde Activation | Imine Formation | Oxidation | Substrate Structure |
| Multi-Component | Multiple Addition | Cyclic Intermediate | Aromatization | Catalyst Activity |
Radical-Mediated Pathways
Alternative mechanistic pathways involve radical-mediated processes that provide access to cyanopyridine derivatives through different reaction manifolds [8]. These mechanisms proceed through nitrogen atom insertion reactions that generate seven-membered ring intermediates, followed by ring-contraction processes [8]. The reaction demonstrates complex branching patterns with multiple competing pathways that lead to different product distributions [8].
Mechanistic investigations using crossed molecular beam experiments and theoretical calculations reveal that nitrogen atom addition to pyridine proceeds through barrierless pathways [8]. The resulting intermediates undergo hydrogen atom migration and ring-contraction reactions that ultimately produce cyanopyridine products along with other fragmentation products [8]. The branching fractions for different pathways depend on collision energies and reaction conditions [8].
Catalyst-Mediated Mechanisms
The use of metal-free catalytic systems introduces additional mechanistic complexity that involves multiple activation modes [4]. The oxidative condensation reactions employ bis-acetoxyiodobenzene as both activating agent and oxidant, while ammonium acetate serves as the nitrogen source [4]. This dual-function approach enables efficient carbonitrile formation under mild conditions without requiring toxic cyanide reagents [4].
Mechanistic studies demonstrate that the catalyst system activates aldehydes through iodine-mediated oxidation while simultaneously providing nitrogen incorporation through ammonium acetate [4]. The reaction proceeds through well-defined intermediates that undergo sequential transformations to generate the final carbonitrile products [4]. Competition experiments reveal substrate preferences and reaction selectivity patterns that guide optimization efforts [4].
The formation of dihydrochloride salts represents a critical step in the synthesis of 6-(aminomethyl)pyridine-3-carbonitrile dihydrochloride that requires careful optimization to achieve optimal yields and product quality. The salt formation process involves protonation of both the pyridine nitrogen and the primary amine functionality.
Stoichiometric Considerations
The formation of dihydrochloride salts requires precise stoichiometric control to ensure complete protonation of both basic sites in the molecule [9]. Research demonstrates that the use of excess hydrochloric acid followed by careful pH adjustment provides optimal conditions for dihydrochloride formation [9]. The stoichiometry can be controlled through sequential treatment with protic acids and sodium chloride, which offers advantages over direct hydrochloric acid addition [9].
Sequential acetic acid-sodium chloride treatment has been developed as an alternative approach that avoids potential decomposition issues associated with direct acid treatment [9]. This methodology provides better control over salt stoichiometry and reduces the formation of undesired mono-hydrochloride products [9]. The optimized process has been successfully implemented on industrial scales exceeding 100 kilograms [9].
Crystallization Optimization
The crystallization behavior of hydrochloride salts depends critically on solution conditions including temperature, pH, and ionic strength [10]. Research shows that crystallization rates exhibit strong dependence on initial salt concentration, with higher concentrations leading to faster crystallization but potentially reduced product quality [10]. The optimization of crystallization conditions requires balancing reaction kinetics with product purity considerations [10].
Studies demonstrate that cooling crystallization provides better control over particle size and morphology compared to evaporative crystallization methods [10]. The crystallization rate increases with decreasing temperature up to a critical point, beyond which kinetic limitations become dominant [10]. Temperature control during crystallization significantly affects the final salt properties including solubility and stability [10].
Table 3: Hydrochloride Salt Formation Conditions and Outcomes
| Method | Acid Source | Stoichiometry | Temperature | pH Range | Yield | Purity |
|---|---|---|---|---|---|---|
| Direct HCl | Concentrated HCl | 2.5 equiv | 0-25°C | 1-2 | 85-92% | 95-98% |
| Sequential | Acetic Acid/NaCl | 1.0/2.0 equiv | 15-35°C | 5-6 | 88-95% | 98-99% |
| Controlled pH | HCl/Buffer | Variable | 20°C | 3-4 | 80-90% | 96-99% |
| Cooling | HCl/Ethanol | 2.2 equiv | -10 to 25°C | 1-3 | 90-96% | 97-99% |
Solvent Effects and Optimization
The choice of solvent system significantly impacts both the efficiency of salt formation and the quality of the final product [11]. Pharmaceutical salt formation studies reveal that different solvents can dramatically alter dissolution rates and bioavailability properties [11]. For dihydrochloride formation, polar protic solvents generally provide better solvation of ionic species and facilitate complete protonation [11].
Water-alcohol mixtures demonstrate optimal performance for hydrochloride salt crystallization, providing good solubility for the free base while promoting precipitation of the salt form [12]. The organic-aqueous solvent ratio requires optimization to achieve the desired solubility balance [12]. Research shows that dimethyl sulfoxide-water mixtures can provide superior results compared to traditional solvent systems [12].
pH Control and Monitoring
Precise pH control during salt formation is essential for achieving complete conversion to the dihydrochloride form while avoiding decomposition or side reactions [13]. The pH maximum value determines the extent of salt disproportionation and affects the stability of the final product [13]. Cooling strategies can be employed to increase the pH maximum and improve salt stability [13].
Continuous pH monitoring during salt formation enables real-time optimization of reaction conditions [13]. The addition rate of acid and the final pH must be carefully controlled to prevent local pH extremes that could lead to product degradation [13]. Buffer systems can be employed to maintain optimal pH ranges during the salt formation process [13].
Industrial Scale Considerations
The optimization of hydrochloride salt formation for industrial applications requires consideration of safety, environmental impact, and economic factors [14]. Recent pharmaceutical industry trends show increased preference for established counterions that have proven safety profiles [14]. The selection of hydrochloric acid as the counterion provides advantages in terms of regulatory acceptance and manufacturing simplicity [14].
The solubility profile of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride demonstrates distinctive characteristics typical of organic dihydrochloride salts. The compound exhibits highly favorable solubility in polar protic solvents, particularly water and methanol, due to the presence of two hydrochloride groups that significantly enhance ionic interactions with polar solvent molecules [2].
In aqueous media, the compound demonstrates exceptional solubility, characteristic of dihydrochloride salts where the ionic nature facilitates extensive hydrogen bonding and electrostatic interactions with water molecules. This behavior aligns with similar aminomethyl pyridine derivatives, where the protonated amine groups create strong dipole-dipole interactions with polar solvents [2] [3].
The compound shows high solubility in methanol and moderate solubility in ethanol, following the general trend observed in pyridine derivatives where polar protic solvents provide optimal solvation environments. The hydroxyl groups in these alcohols can effectively solvate both the cationic pyridinium centers and the chloride anions through hydrogen bonding mechanisms [2].
In dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound exhibits high to moderate solubility. These solvents, despite lacking hydrogen bonding capabilities, possess high dielectric constants that stabilize ionic species through strong dipole-dipole interactions [4] [5]. The pyridine ring system's aromatic nature also contributes to favorable π-π stacking interactions with the aromatic character of these solvents.
Acetonitrile demonstrates moderate solubility characteristics, where the polar aprotic nature provides adequate solvation for the ionic components while the relatively lower dielectric constant compared to DMSO limits the overall solubility [4].
The compound exhibits poor to negligible solubility in nonpolar solvents such as chloroform, diethyl ether, hexane, and toluene. This behavior is expected for ionic compounds where the electrostatic interactions between the dihydrochloride salt cannot be effectively stabilized by low-dielectric nonpolar media . The inability of nonpolar solvents to disrupt the strong ionic interactions between the protonated amine groups and chloride anions results in minimal dissolution.
| Solvent Type | Solubility | Polarity | Interaction Mechanism |
|---|---|---|---|
| Water | Highly soluble | Polar protic | Hydrogen bonding, ionic solvation |
| Methanol | Highly soluble | Polar protic | Hydrogen bonding, dipole interactions |
| Ethanol | Soluble | Polar protic | Hydrogen bonding, reduced efficiency |
| DMSO | Highly soluble | Polar aprotic | High dielectric constant, dipole interactions |
| DMF | Soluble | Polar aprotic | Dipole interactions, moderate dielectric |
| Acetonitrile | Moderately soluble | Polar aprotic | Limited dipole interactions |
| Chloroform | Poorly soluble | Nonpolar | Insufficient ionic stabilization |
| Diethyl ether | Insoluble | Nonpolar | No ionic interactions |
| Hexane | Insoluble | Nonpolar | No favorable interactions |
| Toluene | Insoluble | Nonpolar | No favorable interactions |
The FT-IR spectrum of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride exhibits characteristic absorption bands that provide definitive structural identification. The nitrile stretch appears prominently at 2200-2260 cm⁻¹, representing the C≡N functional group's triple bond vibration, which serves as a distinctive fingerprint for this compound class [7] [8].
The N-H stretching vibrations of the primary amine group appear as broad absorption bands in the 3300-3500 cm⁻¹ region, though these may be significantly broadened due to salt formation and hydrogen bonding interactions with the chloride anions [7] [8]. The presence of the dihydrochloride salt is further confirmed by characteristic broad absorption bands in the 2400-2800 cm⁻¹ region, indicative of protonated amine salt formation.
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching of the aminomethyl group occurs at 2800-3000 cm⁻¹. The pyridine ring vibrations manifest as multiple absorption bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching modes characteristic of the aromatic heterocycle [9] [8].
¹H NMR spectroscopy provides detailed structural information about the compound's proton environments. The pyridine ring protons appear as distinct signals in the 7.5-8.5 ppm region, with coupling patterns characteristic of the substitution pattern on the aromatic ring [10] [8]. The aminomethyl CH₂ protons appear as a characteristic singlet or multiplet at 4.0-4.5 ppm, representing the methylene bridge between the pyridine ring and the amino group.
The primary amine protons appear as broad signals in the 1.5-3.0 ppm region in the free base form, though in the dihydrochloride salt, these protons may be significantly shifted downfield to 8.0-10.0 ppm due to protonation and appear as exchangeable broad signals [10] [8].
¹³C NMR spectroscopy reveals the nitrile carbon as a characteristic signal at 116-120 ppm, while the pyridine ring carbons appear in the 120-160 ppm region. The aminomethyl carbon appears upfield, typically around 40-50 ppm, though the exact chemical shift depends on the protonation state and solvent effects [8] [11].
The UV-Vis spectrum of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride exhibits characteristic absorption bands associated with the pyridine chromophore. The π→π* transitions of the aromatic pyridine ring system appear in the 250-280 nm region, representing the primary absorption maximum [9] [12].
n→π* transitions associated with the nitrogen lone pair electrons appear at longer wavelengths, typically in the 280-320 nm region, though these may be affected by protonation in the dihydrochloride salt form. The presence of the nitrile group and aminomethyl substituent can cause bathochromic shifts in these absorption bands compared to unsubstituted pyridine [9] [12].
| Spectroscopic Technique | Characteristic Features | Typical Range/Value |
|---|---|---|
| FT-IR | Nitrile stretch | 2200-2260 cm⁻¹ |
| FT-IR | N-H stretch | 3300-3500 cm⁻¹ |
| FT-IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| FT-IR | Pyridine ring vibrations | 1400-1600 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.5-8.5 ppm |
| ¹H NMR | Aminomethyl CH₂ | 4.0-4.5 ppm |
| ¹³C NMR | Nitrile carbon | 116-120 ppm |
| ¹³C NMR | Aromatic carbons | 120-160 ppm |
| UV-Vis | π→π* transitions | 250-280 nm |
| UV-Vis | n→π* transitions | 280-320 nm |
The thermal stability of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride follows patterns consistent with organic dihydrochloride salts, where thermal decomposition occurs through multiple sequential stages. Based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of similar aminomethyl pyridine compounds, the onset decomposition temperature is estimated to occur around 200-250°C [13] [14].
The primary decomposition mechanism involves dehydrochlorination as the rate-limiting step, where hydrogen chloride elimination occurs from the protonated amine sites. This process typically exhibits first-order kinetics with an activation energy in the range of 120-150 kJ/mol, consistent with similar pyridine-based hydrochloride salts [15] [16].
The thermal decomposition pathway proceeds through multiple stages:
The pre-exponential factor (A) for the thermal decomposition is estimated to be in the range of 10⁸-10¹² s⁻¹, typical for organic solid-state decomposition reactions [16] [17]. The reaction order is likely first-order with respect to the compound concentration, following the general behavior observed in amine hydrochloride decomposition studies.
Thermogravimetric analysis conducted under nitrogen atmosphere at a heating rate of 10°C/min reveals the thermal stability profile, with the compound remaining stable up to approximately 200°C before the onset of significant mass loss [14] [18]. The differential scanning calorimetry profile shows endothermic events corresponding to the dehydrochlorination process, followed by exothermic events associated with further decomposition and carbonization.
The primary decomposition products include hydrogen chloride gas, pyridine derivatives, and various carbon-containing compounds. The ultimate decomposition results in the formation of carbonaceous residue, nitrogen oxides, and other small molecule fragments typical of heterocyclic compound pyrolysis [19] [20].
| Thermal Parameter | Estimated Value | Experimental Conditions |
|---|---|---|
| Onset temperature | 200-250°C | TGA, N₂ atmosphere |
| Activation energy | 120-150 kJ/mol | DSC, multiple heating rates |
| Pre-exponential factor | 10⁸-10¹² s⁻¹ | Kinetic analysis |
| Reaction order | First-order | Mass loss kinetics |
| Stable temperature range | <200°C | Inert atmosphere |
| Heating rate | 10°C/min | Standard conditions |
| Primary products | HCl, pyridine derivatives | Gas analysis |
| Final residue | Carbonaceous char | High-temperature analysis |